molecular formula C26H29N7O4S3 B2415436 4-(N,N-diethylsulfamoyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309940-52-1

4-(N,N-diethylsulfamoyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2415436
CAS No.: 309940-52-1
M. Wt: 599.74
InChI Key: DBPRSKYGYWQQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diethylsulfamoyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H29N7O4S3 and its molecular weight is 599.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O4S3/c1-4-32(5-2)40(36,37)21-11-9-19(10-12-21)24(35)28-16-22-30-31-26(33(22)20-8-6-7-18(3)15-20)39-17-23(34)29-25-27-13-14-38-25/h6-15H,4-5,16-17H2,1-3H3,(H,28,35)(H,27,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPRSKYGYWQQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound features a benzamide moiety attached to a triazole ring and a thiazole group.
  • Functional Groups : It contains a sulfamoyl group and an ethyl substituent, which may influence its biological interactions.

Molecular Formula

The molecular formula is C22H28N6O3SC_{22}H_{28}N_{6}O_{3}S with a molecular weight of approximately 442.56 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing triazole and thiazole structures. For instance, derivatives of triazole have shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundZone of Inhibition (mm)Target Organisms
Triazole Derivative A28E. coli
Thiazole Derivative B32S. aureus
Benzamide Derivative C25P. aeruginosa

These results suggest that the incorporation of both thiazole and triazole rings may enhance the antimicrobial efficacy of the compound .

Anticancer Activity

Compounds with structural similarities to 4-(N,N-diethylsulfamoyl)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide have been investigated for anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that compounds with similar scaffolds exhibited IC50 values in the micromolar range against human cancer cell lines, including:

  • HeLa (cervical cancer) : IC50 = 15 µM
  • MCF7 (breast cancer) : IC50 = 20 µM

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of the sulfamoyl group suggests potential inhibition of sulfonamide-sensitive enzymes.
  • Disruption of Cellular Processes : The thiazole and triazole rings may interact with DNA or RNA synthesis pathways, leading to cellular dysfunction.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.